molecular formula C22H29N3O3 B8332593 Benzyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylaminoformate

Benzyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylaminoformate

Cat. No. B8332593
M. Wt: 383.5 g/mol
InChI Key: MBKGZSWYAGEWIQ-UHFFFAOYSA-N
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Patent
US05688795

Procedure details

A mixture of benzyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino-formate (384.4 g, I mol) and 10% palladium on carbon (38.4 g) in 3.5L of nitrogen-purged ethanol was hydrogenated at atmospheric pressure for 80 minutes while cooled such that the reaction temperature remained below 30° C. The mixture was filtered and the filtrate was concentrated under reduced pressure to give 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine (230.8 g, 0.93 mol) as an oil.
Quantity
384.4 g
Type
reactant
Reaction Step One
Quantity
38.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][CH2:17][NH:18]C(OCC2C=CC=CC=2)=O)[CH2:11][CH2:10]1>[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:10][CH2:11][N:12]([CH2:15][CH2:16][CH2:17][NH2:18])[CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
384.4 g
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCCNC(=O)OCC1=CC=CC=C1
Name
Quantity
38.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged ethanol
TEMPERATURE
Type
TEMPERATURE
Details
while cooled such that the reaction temperature
CUSTOM
Type
CUSTOM
Details
remained below 30° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCCN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.93 mol
AMOUNT: MASS 230.8 g
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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